3-Methoxyoxetane

概要

説明

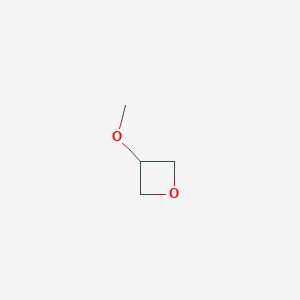

3-Methoxyoxetane is an organic compound characterized by a four-membered oxetane ring with a methoxy group attached to the third carbon atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyoxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, around 150°C. This reaction yields oxetane derivatives, including this compound, with a yield of approximately 40% .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions: 3-Methoxyoxetane undergoes various chemical reactions, including:

Ring-Opening Reactions: These reactions are facilitated by nucleophiles, leading to the formation of linear or branched products.

Substitution Reactions: The methoxy group can be substituted by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: These reactions can modify the oxetane ring or the methoxy group, leading to different derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as amines and thiols, are commonly used in ring-opening reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions with amines can yield amino alcohols, while oxidation reactions can produce oxetane-3-ones .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

3-Methoxyoxetane serves as a crucial building block in organic synthesis. Its four-membered ring structure allows for various synthetic routes, including:

- Intramolecular Cyclization : Utilizing potassium hydroxide at elevated temperatures (around 150°C) to form oxetane rings from precursors like 3-chloropropyl acetate.

- Paternò–Büchi Reaction : A photochemical [2+2] cycloaddition involving carbonyl compounds and alkenes to synthesize oxetanes.

- Diol Cyclization : Cyclization of diols to produce oxetane derivatives.

These methods highlight the compound's utility in generating complex organic molecules and polymers.

Biological Applications

Drug Delivery Systems

this compound has been investigated for its potential in drug delivery systems. Its ability to form stable yet reactive intermediates makes it suitable for encapsulating therapeutic agents, enhancing their bioavailability and efficacy.

Case Study: Antimicrobial Properties

A study on copolyoxetanes demonstrated that increasing the alkyl chain length enhanced antimicrobial activity against strains like E. coli and S. aureus. The findings indicated that specific copolymers exhibited significant antimicrobial properties without compromising cell viability, suggesting potential applications in medical materials.

Medicinal Chemistry

Incorporation into Pharmaceutical Compounds

this compound is utilized in synthesizing pharmaceutical compounds, notably in the production of paclitaxel (Taxol), a widely used anticancer drug. Its unique properties facilitate the formation of intermediates that are critical for the drug's efficacy.

Industrial Applications

Polymer Chemistry

In polymer chemistry, this compound is pivotal in developing specialty polymers and adhesives. Its reactivity allows for the synthesis of energetic materials such as poly(3-nitratomethyl-3-methyloxetane), which is explored as a solid fuel binder in propellants and explosives.

| Application Area | Details |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Drug Delivery | Potential use in encapsulating therapeutic agents |

| Medicinal Chemistry | Key intermediate in paclitaxel synthesis |

| Polymer Chemistry | Used to create specialty polymers and energetic materials |

作用機序

The mechanism of action of 3-Methoxyoxetane and its derivatives often involves the interaction with specific molecular targets. For instance, in medicinal chemistry, oxetane-containing compounds can disrupt protein functions by binding to active sites or altering protein conformations. This can lead to the inhibition of enzymes or the disruption of cellular processes such as mitosis .

類似化合物との比較

3-Ethyl-3-methoxyoxetane: Similar in structure but with an ethyl group instead of a methoxy group.

Oxetan-3-one: A ketone derivative of oxetane, used in various synthetic applications.

Oxetanocin A: A naturally occurring oxetane derivative with antiviral properties.

Uniqueness: 3-Methoxyoxetane is unique due to its methoxy group, which imparts distinct chemical reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

生物活性

3-Methoxyoxetane, a cyclic ether compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and potential applications in pharmaceuticals.

Chemical Structure and Properties

This compound features a four-membered oxetane ring with a methoxy group attached. The presence of this methoxy group contributes to the compound's reactivity and potential for further functionalization. The strained structure of the oxetane ring allows it to participate in various chemical reactions, enhancing its utility in synthetic chemistry.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various molecular targets, influencing biological pathways. Its mechanism of action is primarily attributed to its ability to undergo ring-opening reactions, which can lead to the formation of new bonds and functional groups. This reactivity is significant in drug design and synthesis.

Interaction with Proteins

A study demonstrated that oxetanes, including this compound, can be incorporated into proteins via chemoselective alkylation. This method allows for site-selective modifications without altering protein structure significantly. For instance, the incorporation of a 3-oxetane motif into proteins maintained approximately 60% of their intrinsic binding activity against phosphatidylserine, indicating that modifications using oxetanes can be both effective and mild .

Case Studies

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it's useful to compare it with other oxetane derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Methyloxetane | Structure | Potential interactions with biomolecules; under study |

| 2,2-Dimethyloxetane | Structure | Limited data; similar structural properties |

| Oxetan-3-one | Structure | Exhibits different reactivity; potential pharmacophore |

Research Findings

Recent studies have focused on the synthesis and characterization of oxetanes for their potential as intermediates in drug development. Notably, this compound has been explored for its role as a pharmacophore due to its unique reactivity profile and ability to form stable interactions with biological targets .

特性

IUPAC Name |

3-methoxyoxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-5-4-2-6-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPLWTYNTSHPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622785 | |

| Record name | 3-Methoxyoxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1872-45-3 | |

| Record name | 3-Methoxyoxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 3-Methoxyoxetane and its derivatives?

A1: this compound is a four-membered cyclic ether with a methoxy group substituted at the 3-position. Derivatives often involve substitutions at this methoxy group or additions to the oxetane ring. For instance, the prepolymer bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane [] features two 3-ethyl-3-methoxyoxetane groups linked to a diphenylsilane core via propyl linkers.

Q2: How is this compound utilized in the development of UV-curable materials?

A2: this compound derivatives, specifically those containing polymerizable groups, are crucial building blocks for UV-curable materials. For example, 1,3-bis[(3-ethyl-3-methoxyoxetane)propyl]tetramethyldisiloxane, synthesized from this compound, acts as a prepolymer []. Upon UV irradiation in the presence of a photoinitiator like triarylsulfonium hexafluoroantimonate, the oxetane rings open and undergo cationic polymerization, resulting in a crosslinked network that forms the final cured material. This process is highly efficient and valuable for applications requiring rapid curing, such as coatings and adhesives.

Q3: What are the notable properties of UV-cured materials incorporating this compound derivatives?

A3: UV-cured materials synthesized from this compound derivatives exhibit several advantageous properties. Research has demonstrated their excellent thermal stability, with decomposition temperatures exceeding 400°C []. Additionally, these materials possess good mechanical strength, exemplified by tensile strengths reaching up to 75.5 MPa [], making them suitable for demanding applications. Furthermore, their high light transmittance, often exceeding 98% [], makes them suitable for optical applications.

Q4: How is this compound employed in the synthesis of complex organic molecules?

A4: this compound serves as a valuable precursor in the synthesis of this compound δ-amino acids, important building blocks for various biologically active compounds []. Researchers have successfully synthesized these amino acids with different configurations (D-lyxo, D-ribo, and D-arabino) starting from 1,2-isopropylidene-D-xylose and utilizing this compound as a key intermediate. This approach highlights the versatility of this compound in accessing structurally diverse and biologically relevant molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。